2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde
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Overview
Description
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile organic compound with the molecular formula C11H12O2. It is known for its unique chemical structure, which includes a hydroxyl group, an aldehyde group, and a propenyl group. This compound is used in various fields such as organic synthesis, medicinal chemistry, and industrial applications due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with isobutylene in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a catalyst like sulfuric acid or a Lewis acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzoic acid.
Reduction: 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s reactive functional groups make it a valuable building block for the synthesis of pharmaceuticals.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde involves its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. The propenyl group can undergo polymerization or addition reactions, making the compound highly versatile in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the propenyl group, making it less reactive in certain types of reactions.
2-Hydroxy-2-methylpropiophenone: Contains a ketone group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is unique due to the presence of both an aldehyde and a propenyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXFHXLASEQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)C=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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